4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Overview
Description
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridinone core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via an alkylation reaction using 1-aminopropan-2-ol as the alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone ring or the aminopropyl side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyridinone ring or the aminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives.
Scientific Research Applications
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to these targets, leading to modulation of their activity. The pyridinone core can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-aminopropanol: A structurally similar compound with a primary amine and hydroxyl group.
1-aminopropan-2-yl phosphate: Another related compound with a phosphate group instead of the pyridinone ring.
Uniqueness
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is unique due to its specific combination of the pyridinone core and the aminopropyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known by its CAS number 1824049-53-7, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. The presence of the aminopropanol moiety suggests potential interactions with neurotransmitter systems and metabolic pathways.
Enzyme Interactions
Research indicates that the compound may influence the activity of certain kinases and phosphatases, which are crucial in signal transduction pathways. For instance, it has been noted that similar compounds can act as ATP-competitive inhibitors in kinase pathways, impacting cellular proliferation and survival .
Antimicrobial Activity
Studies have shown that derivatives of 1-aminopropan-2-ol can be metabolized by microorganisms such as Pseudomonas putida, which suggests a role in microbial metabolism . This metabolism can lead to the production of metabolites like propionaldehyde, which have their own biological activities.
Cytotoxicity and Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines. For example, compounds that inhibit RAF kinases have been shown to suppress tumor growth in melanoma models .
Case Studies
- Study on Anticancer Activity :
- Microbial Metabolism Study :
Toxicological Profile
The compound's safety profile is essential for its potential therapeutic applications. Preliminary assessments indicate low toxicity levels in various animal models at specific dosages. For instance, inhalation studies showed no significant adverse effects at concentrations below 75 ppm over extended exposure periods .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C10H17ClN2O2 |
Molecular Weight | 232.7072 g/mol |
Purity | ≥95% |
Antimicrobial Activity | Yes |
Cytotoxic Potential | Yes (against cancer cell lines) |
Toxicity (Inhalation Study) | No significant adverse effects |
Properties
IUPAC Name |
4-(1-aminopropan-2-yloxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-7-4-9(14-8(2)6-11)5-10(13)12(7)3;/h4-5,8H,6,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLBQWLENVRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.